

A Comprehensive Technical Guide to Methyl 4-(Dimethylamino)benzoate-D4

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Compound of Interest

Compound Name: Methyl 4-(Dimethylamino)benzoate-D4

Cat. No.: B13445417

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 4-(Dimethylamino)benzoate-D4**, a deuterated isotopologue of Methyl 4-(dimethylamino)benzoate. This document consolidates essential information regarding its identification, chemical properties, and applications, with a focus on its role in advanced analytical techniques.

Chemical Identification and Synonyms

Methyl 4-(Dimethylamino)benzoate-D4 is a stable, isotopically labeled compound valuable in mass spectrometry-based quantitative analysis and as a precursor in the synthesis of derivatizing agents.

| Identifier | Value |
|-------------------|---|
| CAS Number | 1175002-06-8[1] |
| Molecular Formula | C ₁₀ H ₉ D ₄ NO ₂ [2] |
| Molecular Weight | 183.24 g/mol [2] |

Synonyms:

- 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester[2]

- p-Dimethylaminobenzoic acid, methyl ester-d4
- Methyl 4-(dimethylamino)benzoate-2,3,5,6-d4

Physicochemical Properties

Precise physical property data for the deuterated form is not readily available. However, the properties of the non-deuterated analogue, Methyl 4-(dimethylamino)benzoate (CAS: 1202-25-1), serve as a reliable reference.

| Property | Value (for non-deuterated form) |
|---------------|---------------------------------|
| Melting Point | 100-102 °C[3] |
| Boiling Point | ~312 °C (rough estimate) |
| Appearance | Off-white solid |
| Solubility | Information not available |

Applications in Research and Development

Methyl 4-(Dimethylamino)benzoate-D4 is a key intermediate in the synthesis of DMABA-d4 NHS Ester (4-(dimethylamino)-2,5-dioxo-1-pyrrolidinyl ester-benzoic-2,3,5,6-d4 acid). This N-hydroxysuccinimide ester is a derivatizing reagent used to label the primary amine group of phosphatidylethanolamine (PE) lipids. This derivatization facilitates the universal detection and quantification of all PE lipid subclasses (diacyl, ether, and plasmalogen) using electrospray tandem mass spectrometry.[4][5]

The deuterated DMABA label serves as an internal standard in quantitative lipidomics studies, allowing for the accurate measurement of relative changes in PE lipid abundance between different experimental conditions.[4]

Experimental Protocols

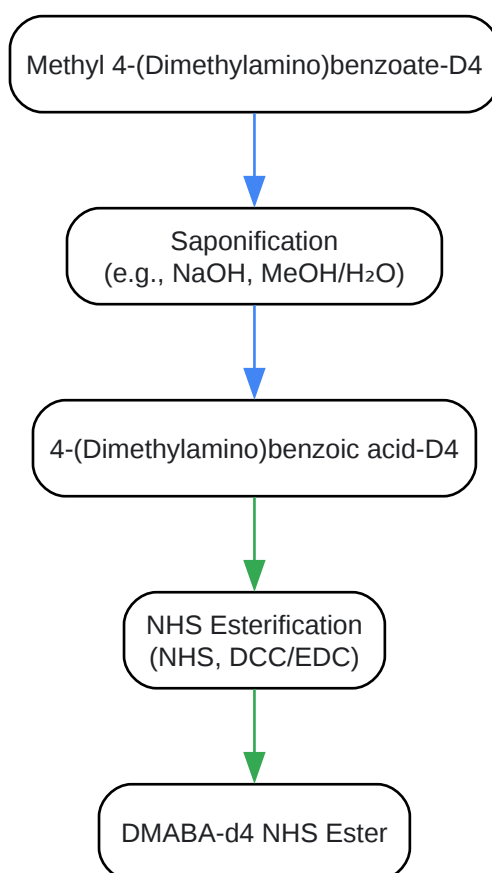
Synthesis of DMABA-d4 NHS Ester from Methyl 4-(Dimethylamino)benzoate-D4

While a detailed, step-by-step protocol for this specific synthesis is not publicly available, the general chemical transformation involves two key steps:

- **Saponification:** The methyl ester of **Methyl 4-(Dimethylamino)benzoate-D4** is hydrolyzed to the corresponding carboxylic acid, 4-(Dimethylamino)benzoic acid-D4. This is typically achieved by reacting the ester with a base, such as sodium hydroxide or lithium hydroxide, in a suitable solvent mixture like methanol/water, followed by acidification to protonate the carboxylate.
- **Esterification with N-Hydroxysuccinimide (NHS):** The resulting 4-(Dimethylamino)benzoic acid-D4 is then reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the DMABA-d4 NHS ester.

Logical Workflow for Synthesis

Synthesis of DMABA-d4 NHS Ester



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Caption: General synthetic pathway from the starting material to the final derivatizing agent.

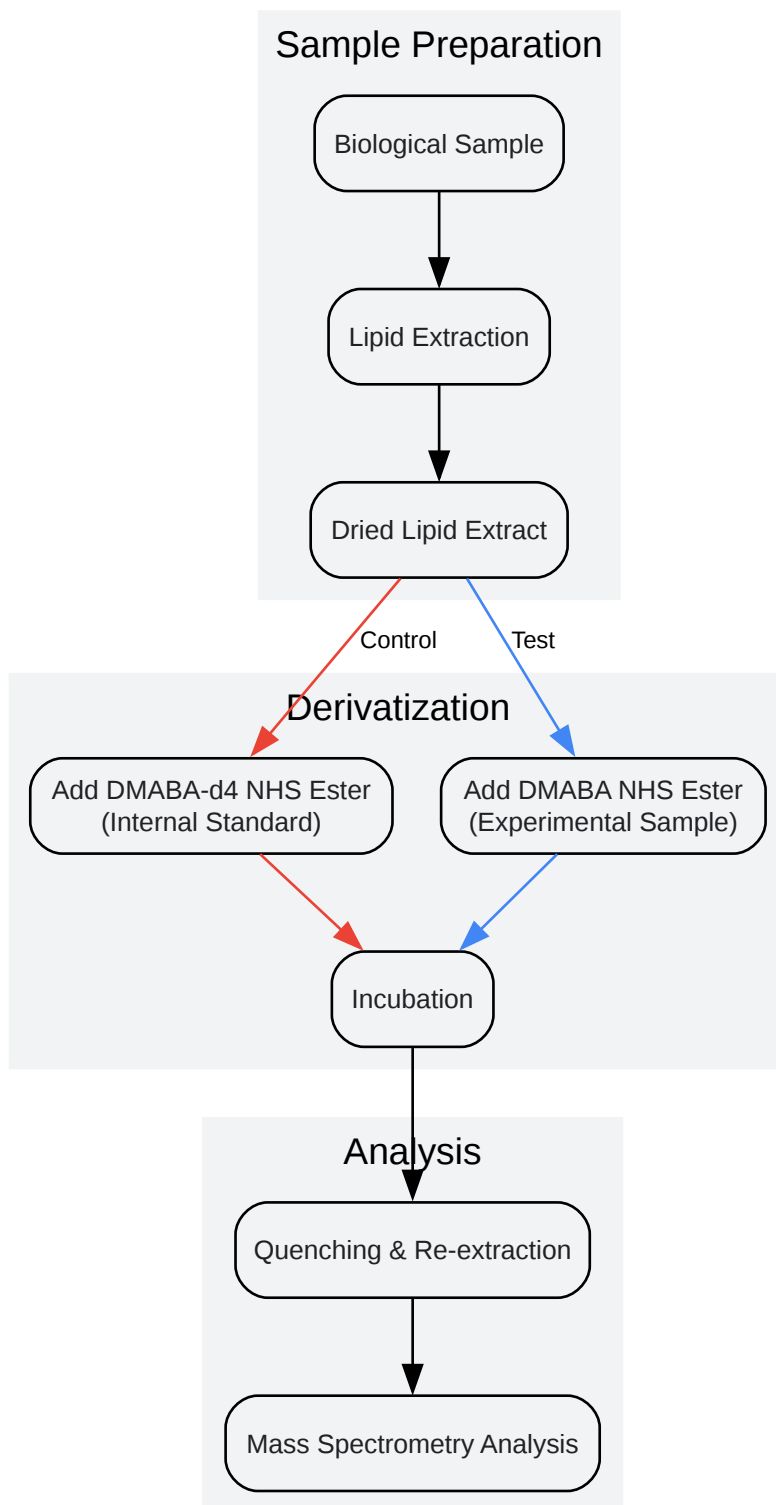
Derivatization of Phosphatidylethanolamine (PE) Lipids with DMABA-d4 NHS Ester

The following is a general protocol for the derivatization of PE lipids in a biological sample for mass spectrometry analysis, using the deuterated reagent as an internal standard.

- Lipid Extraction: Extract total lipids from the biological sample (e.g., cells, tissue) using a standard method such as the Bligh-Dyer or Folch extraction.
- Sample Preparation: Dry the lipid extract under a stream of nitrogen. Re-suspend the dried lipids in a suitable solvent system, for example, a mixture of ethanol and a buffer such as triethylammonium bicarbonate.
- Derivatization Reaction:
 - To the sample designated as the internal standard, add a solution of DMABA-d4 NHS Ester in an appropriate solvent (e.g., methylene chloride).
 - For the experimental samples, use the non-deuterated DMABA NHS Ester.
 - Incubate the reaction mixture, for instance, at 60°C for one hour, to allow for the complete derivatization of the primary amine of the PE lipids.[5]
- Quenching and Extraction: After incubation, quench the reaction by adding water to hydrolyze any unreacted NHS ester. Re-extract the lipids to remove the excess reagent and by-products.
- Sample Analysis: The derivatized lipid samples are now ready for analysis by mass spectrometry.

Experimental Workflow for Lipid Derivatization

PE Lipid Derivatization Workflow



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Caption: Workflow for labeling PE lipids with DMABA-d4 NHS Ester for mass spec analysis.

Analytical Methods

While a specific, validated HPLC method for the routine analysis of **Methyl 4-(Dimethylamino)benzoate-D4** is not detailed in the available literature, a general reverse-phase HPLC (RP-HPLC) method can be developed based on the properties of the non-deuterated analogue.

General RP-HPLC Parameters (for method development):

- Column: A C18 or similar reversed-phase column.
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate).
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or its absorbance maximum).
- Flow Rate: Typically around 1 mL/min.
- Injection Volume: 5-20 µL.

Method development would require optimization of the mobile phase composition, gradient profile, and detector settings to achieve adequate separation and sensitivity.

Safety and Handling

Handle **Methyl 4-(Dimethylamino)benzoate-D4** in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

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